molecular formula C24H20FN3O4 B2428318 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 850230-09-0

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No. B2428318
CAS RN: 850230-09-0
M. Wt: 433.439
InChI Key: JIQFUESKBQULAO-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AF-2 and is synthesized through a complex process that involves multiple steps.

Scientific Research Applications

Fluorescent Probes for Intracellular pH Measurement

A study by Rhee, Levy, and London (1995) developed a series of pH-sensitive probes based on modifications of the 2-aminophenol group. These probes, including fluorinated analogs, were designed to measure intracellular pH with minimal interference from other ions. This research demonstrates the application of phenol derivatives in creating sensitive and selective tools for biological imaging and diagnostics (Rhee, Levy, & London, 1995).

Spin Interaction in Zinc Complexes

Orio et al. (2010) investigated the spin interaction in octahedral zinc complexes with Schiff and Mannich bases. The study provided insights into the electronic structures and magnetic properties of these complexes, contributing to the understanding of their potential applications in materials science and catalysis (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Copper(II) Complexes with Phenolate-Type Ligands

Research by Peralta et al. (2010) synthesized and characterized copper(II) complexes with substituted phenolate-type ligands. These complexes were studied for their catecholase and DNase activities, revealing their potential as biomimetic catalysts in oxidative and hydrolytic reactions (Peralta, Bortoluzzi, Szpoganicz, Brandão, Castellano, De Oliveira, Severino, Terenzi, & Neves, 2010).

Heterocyclic Phenols Synthesis

Dennin, Blondeau, and Sliwa (1991) focused on synthesizing new heterocyclic phenols, including 9-hydroxypyrido[1,2-a]pyrimidin-4-one and its derivatives. This work contributes to the development of novel compounds with potential applications in pharmaceuticals and organic materials (Dennin, Blondeau, & Sliwa, 1991).

properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFUESKBQULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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